molecular formula C₁₉H₃₈N₆O₁₀ B1158825 3-N-Ureido Tobramycin

3-N-Ureido Tobramycin

Cat. No.: B1158825
M. Wt: 510.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-N-Ureido Tobramycin is a characterized chemical compound supplied as a high-purity reference standard for the pharmaceutical industry. Its primary research application is in the analytical development and quality control of the active pharmaceutical ingredient (API) Tobramycin, an aminoglycoside antibiotic derived from Streptomyces tenebrarius and used to treat serious bacterial infections, particularly those caused by Pseudomonas aeruginosa in cystic fibrosis patients . This compound serves as a critical benchmark for analytical method development, method validation (AMV), and Quality Control (QC) applications during the synthesis and formulation stages of drug development, ensuring traceability against pharmacopeial standards (USP/EP) . The parent antibiotic, Tobramycin, exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, which inhibits protein synthesis and leads to the production of faulty proteins and cell death . As a specified impurity or metabolite of Tobramycin, this compound is essential for monitoring and controlling the quality and stability of the drug substance and product. The compound is provided with a Certificate of Analysis to guarantee its identity, purity, and composition for precise and reliable research outcomes. This product is intended for laboratory research purposes only and is strictly not for human consumption, diagnostic use, or any other clinical application.

Properties

Molecular Formula

C₁₉H₃₈N₆O₁₀

Molecular Weight

510.54

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Tobramycin vs. 3-N-Ureido Tobramycin

  • Structural Differences: The addition of a ureido group at the 3-N position distinguishes this compound from unmodified tobramycin. This modification may alter binding affinity to bacterial ribosomes or reduce nephrotoxicity, a common side effect of aminoglycosides .
  • Antimicrobial Activity: While tobramycin exhibits potent activity against P. However, studies on analogous ureido-modified aminoglycosides suggest retained or slightly reduced activity against Gram-negative pathogens .

Kanamycin B

Kanamycin B, a nebramycin complex component, shares a nearly identical structure with tobramycin except for a hydroxyl group that is reduced in tobramycin .

  • Biosynthetic Challenges : Kanamycin B complicates tobramycin production due to difficulties in separation during downstream processing .
  • Cross-Reactivity: Both compounds exhibit cross-reactivity in immunoassays due to structural similarity, complicating diagnostic specificity .

Gentamicin and Amikacin

  • Tobramycin is more active against P. aeruginosa (2–4× lower MIC values) but less effective against Serratia marcescens .
  • Amikacin: A semisynthetic aminoglycoside with a hydroxyaminobutyryl side chain, amikacin demonstrates broader resistance to enzymatic inactivation. Tobramycin lacks this modification, rendering it less effective against aminoglycoside-modifying enzyme (AME)-producing strains .

Other Ureido-Modified Aminoglycosides

Compounds like 5-O-(Dodecyl)-Tobramycin and 3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamides highlight the role of ureido groups in modulating pharmacokinetics. For example:

  • 3-N-Ureido Derivatives in other antibiotics show selective agonism or reduced cytotoxicity, suggesting similar benefits for this compound .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity Comparison

Compound MIC₉₀ (µg/mL) for P. aeruginosa Cross-Reactivity Nephrotoxicity Risk
Tobramycin 1–2 High Moderate
This compound Data pending Likely high Theoretically lower
Gentamicin 4–8 None High
Amikacin 2–4 Moderate Low

Table 2: Structural and Functional Modifications

Compound Key Modification Impact on Function
Tobramycin Parent molecule High anti-Pseudomonal activity
This compound Ureido group at 3-N Potential toxicity reduction
Kanamycin B Additional hydroxyl group Biosynthetic impurity; similar activity
5-O-(Dodecyl)-Tobramycin Alkyl chain at 5-O position Enhanced lipophilicity

Discussion of Toxicity and Clinical Implications

  • Nephrotoxicity and Ototoxicity: Tobramycin’s toxicity profile aligns with other aminoglycosides, but structural modifications like ureido groups may mitigate these effects. For example, deferiprone conjugates of tobramycin reduce oxidative stress in host cells .
  • Diagnostic Challenges: Cross-reactivity with kanamycin and amikacin in assays complicates therapeutic drug monitoring .

Preparation Methods

Core Structural Modifications

Tobramycin’s structure comprises a 2-deoxystreptamine ring linked to two aminocyclitol moieties. The 3-N position, located on the 2-deoxystreptamine core, is a common site for enzymatic or chemical modifications. Introducing a ureido group (-NH-C(=O)-NH2) at this position requires selective functionalization to avoid side reactions at other amine sites (e.g., 1-N, 6', and 6'' positions).

Key steps in the synthesis include:

  • Protection of Reactive Amines : Primary amines in tobramycin are protected using temporary groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) to ensure regioselective modification at the 3-N position.

  • Ureido Group Installation : Reaction with carbamoylating agents like triphosgene (bis(trichloromethyl) carbonate) or N-carbamoyl imidazole under controlled pH conditions facilitates ureido bond formation. For example, triphosgene-mediated coupling with ammonia or protected amines generates the ureido linkage.

  • Deprotection and Purification : Acidic or catalytic hydrogenation conditions remove protecting groups, followed by chromatographic purification (e.g., reverse-phase HPLC) to isolate this compound.

Convergent Synthesis Strategies

A convergent approach, inspired by methodologies for ureido-dipeptide conjugates, involves synthesizing the ureido fragment separately and coupling it to a pre-functionalized tobramycin derivative. For instance:

  • Ureido Fragment Preparation : l-Valine or l-phenylalanine derivatives are converted to ureido intermediates via reaction with triphosgene and subsequent amine coupling.

  • Coupling to Tobramycin : Activated esters (e.g., N-hydroxysuccinimide esters) of the ureido fragment react with the 3-N amine of tobramycin under basic conditions (e.g., n-BuLi or LiHMDS). This step demands precise stoichiometry to avoid over-functionalization.

Analytical Characterization

Structural Confirmation

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula of this compound as C₁₉H₃₈N₆O₁₀ (observed m/z: 510.54 [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the ureido group’s presence through characteristic carbonyl (δ ~160 ppm) and amine proton signals.

Purity Assessment

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves this compound from unmodified tobramycin and positional isomers (e.g., 1-N-ureido derivatives).

  • Ion Chromatography : Quantifies chloride content in the tetrahydrochloride salt form (e.g., 656.38 g/mol for C₁₉H₃₈N₆O₁₀·4HCl).

Challenges and Optimization

Regioselectivity Issues

Competitive reactions at the 1-N and 6'-NH₂ positions necessitate optimized protecting group strategies. For example, Boc protection of the 1-N amine improves 3-N selectivity during carbamoylation.

Stability Considerations

The ureido group’s hydrolytic instability under acidic or alkaline conditions requires neutral pH maintenance during synthesis and storage. Lyophilization as a hydrochloride salt enhances shelf-life.

Research Findings and Applications

Antimicrobial Activity

While this compound’s bioactivity remains understudied, analogous 3-N-acetylated tobramycin derivatives exhibit reduced susceptibility to aminoglycoside-modifying enzymes (e.g., AAC(3)-II). This suggests potential for overcoming resistance mechanisms in Gram-negative pathogens.

Formulation Development

Spray-dried powders containing tobramycin derivatives and N-acetylcysteine (NAC) demonstrate enhanced stability and aerosol performance. Such formulations could be adapted for this compound to improve pulmonary delivery in cystic fibrosis therapy .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 3-N-Ureido Tobramycin and its impurities?

  • Methodology : Use high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) or capillary electrophoresis (CE) paired with ion-pairing reagents (e.g., sodium heptanesulfonate) to resolve polar components. Validate methods per USP guidelines for accuracy, precision, and linearity, including pH testing (4.5–7.5) and residual solvent analysis .
  • Critical Parameters : Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products. Quantify impurities using mass spectrometry (LC-MS) with collision-activated dissociation (CAD) for structural elucidation .

Q. How can researchers ensure stability and reproducibility in this compound formulations?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6 months, monitoring pH, water content, and sterility. Use validated bacterial endotoxin tests (LAL assay) and adhere to USP 35 standards for无菌性 testing. Include control groups with unmodified tobramycin for baseline comparisons .

Advanced Research Questions

Q. How does this compound interact with ribosomal RNA or other biological targets?

  • Methodology : Employ fluorescence anisotropy and Hill plot analysis to study binding kinetics. For example, measure Δρ (anisotropy change) upon tobramycin-tRNA interaction and calculate dissociation constants (KD). Use isothermal titration calorimetry (ITC) to validate non-cooperative binding mechanisms .

Q. What pharmacokinetic (PK) models are suitable for predicting this compound disposition in critically ill patients?

  • Methodology : Develop a population PK model using NONMEM or PKS software. Incorporate covariates like creatinine clearance (CLcr) and standardized body weight. Validate against trough serum concentrations (target: <0.6 mg/L) and AUC/MIC ratios to optimize dosing in ICU patients .

Q. How to resolve data contradictions in commutability studies of this compound proficiency testing materials?

  • Methodology : Apply CLSI EP30-A guidelines to compare candidate matrices (e.g., human serum) against patient samples. Calculate relative residuals and set commutability thresholds (e.g., <3 SDw). Use Bland-Altman plots to assess inter-laboratory variability .

Q. What experimental designs are effective for evaluating nano-enhanced this compound formulations?

  • Methodology : Test lipid-based nanocapsules in advanced 3D lung infection models (e.g., Pseudomonas aeruginosa biofilms). Measure efficacy via colony-forming unit (CFU) reduction and compare to free tobramycin. Use confocal microscopy to visualize nanoparticle penetration into mucus .

Q. How to detect low-concentration this compound in serum for therapeutic drug monitoring?

  • Methodology : Implement a homogeneous enzyme immunoassay with a lower limit of quantification (LLOQ) of 0.6 mg/L. Adjust for confounding factors like renal replacement therapy (CRRT) and ventilator settings (FiO2, PEEP) in ICU patients. Validate recovery rates (85–115%) across matrices .

Q. What strategies mitigate interference from structurally related impurities in this compound assays?

  • Methodology : Use hydrophilic interaction liquid chromatography (HILIC) with charged aerosol detection (CAD) to separate N-Boc derivatives and sulfated byproducts. Optimize mobile phase gradients (acetonitrile/ammonium formate) and validate specificity via spiked impurity recovery tests .

Methodological Best Practices

  • Data Integrity : Maintain permanent, accessible records of raw data (e.g., chromatograms, binding curves) to enable replication. Document deviations from protocols, such as adjustments to ion-pairing reagent concentrations .
  • Ethical Compliance : Align study designs with FINER criteria (Feasible, Novel, Ethical, Relevant). For example, obtain ethics approval for using human serum in commutability studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.